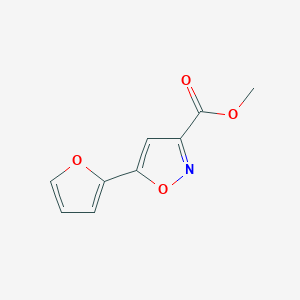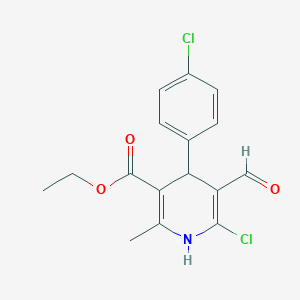
2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
説明
“2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 . It is a derivative of pyrrole, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The InChI code for “2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” is 1S/C11H12N2/c1-9-6-7-10(2)13(9)11-5-3-4-8-12-11/h3-8H,1-2H3 . This indicates the presence of two methyl groups on the pyrrole ring and a pyridine ring attached to the pyrrole ring.Physical And Chemical Properties Analysis
“2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” is a solid at room temperature .科学的研究の応用
Antibacterial and Antitubercular Agents
Compounds containing the 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine moiety have been evaluated for their antibacterial and antitubercular properties. These compounds have shown promising activity against various bacterial strains and are considered potential candidates for the development of new antimicrobial agents .
Enzyme Inhibition
These pyrrole derivatives have been tested for their ability to inhibit crucial enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR). Inhibiting these enzymes can lead to the development of new treatments for diseases like malaria and tuberculosis, as these enzymes are involved in the metabolic pathways of the pathogens .
Molecular Docking Studies
Molecular docking studies of these compounds have revealed binding interactions with the active sites of target enzymes. This suggests that they can be finely tuned to enhance their efficacy and specificity as enzyme inhibitors, which is vital for drug design and development .
Drug Discovery
The versatility of the pyrrole ring, as seen in 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, makes it a valuable scaffold in drug discovery. Its presence in molecules can lead to a wide range of pharmacological actions, making it a significant tool for creating new therapeutic agents .
Material Science
Pyrrole derivatives are also explored in material science due to their unique chemical properties. They can be used in the synthesis of novel materials with potential applications in electronics, coatings, and other advanced materials .
Catalysis
In the field of catalysis, pyrrole compounds can act as catalysts or ligands in various chemical reactions. Their ability to facilitate reactions under mild conditions with excellent yields makes them attractive for green chemistry applications .
Safety and Hazards
特性
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-6-7-10(2)13(9)11-5-3-4-8-12-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIQRAJKCBNLIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415871 | |
| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32570-88-0 | |
| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)
![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)
![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)


![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)


![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)
